An In-Depth Technical Guide to the Chemical Properties of 2-Azabicyclo[2.2.2]octan-1-ylmethanol and its Congeners
An In-Depth Technical Guide to the Chemical Properties of 2-Azabicyclo[2.2.2]octan-1-ylmethanol and its Congeners
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide delves into the core chemical properties of 2-azabicyclo[2.2.2]octan-1-ylmethanol, a fascinating and synthetically valuable scaffold in medicinal chemistry. Given the limited direct literature on this specific molecule, this guide extends its scope to encompass the well-established chemistry of the 2-azabicyclo[2.2.2]octane ring system, with a particular focus on the synthesis and reactivity of bridgehead-functionalized derivatives, including alcohols. By understanding the foundational principles governing this class of compounds, researchers can effectively harness their potential in the design of novel therapeutics and functional materials.
The rigid, bicyclic nature of the 2-azabicyclo[2.2.2]octane core imparts unique stereochemical and electronic properties that are highly sought after in drug design. This framework serves as a non-planar, saturated bioisostere for aromatic and heteroaromatic rings, offering improved pharmacokinetic profiles and novel intellectual property. The introduction of a hydroxyl group at a bridgehead position, as in 2-azabicyclo[2.2.2]octan-1-ylmethanol, presents both synthetic challenges and opportunities for further functionalization, making a thorough understanding of its chemical behavior paramount.
I. Synthetic Strategies for the 2-Azabicyclo[2.2.2]octane Core
The construction of the 2-azabicyclo[2.2.2]octane skeleton is a critical first step in accessing its derivatives. Several robust synthetic routes have been established, often involving intramolecular cyclization reactions. A common and effective strategy involves a tandem amination/lactamization approach, which can be adapted to generate a variety of substituted analogs.[1]
Conceptual Synthetic Workflow
Caption: General synthetic approach to the 2-azabicyclo[2.2.2]octane core.
A key intermediate in many syntheses is the corresponding lactam, 2-azabicyclo[2.2.2]octan-3-one. This intermediate can be accessed through various routes, including the Hofmann-Löffler-Freytag reaction or intramolecular cyclizations of functionalized cyclohexanes. Subsequent reduction of the lactam provides the parent 2-azabicyclo[2.2.2]octane scaffold, which can then be subjected to further derivatization.
Experimental Protocol: Synthesis of a 2-Azabicyclo[2.2.2]octanone Precursor
The following is a representative, literature-derived protocol for the synthesis of a 2-azabicyclo[2.2.2]octanone, which serves as a key precursor to the core amine structure.
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Reaction Setup: To a solution of a suitable 4-aminocyclohexane carboxylic acid derivative in a high-boiling point solvent (e.g., xylenes), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
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Cyclization: Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
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Purification: Purify the resulting lactam by column chromatography on silica gel or by recrystallization.
II. Physicochemical and Spectroscopic Properties
| Property | Predicted/Reported Value | Source |
| Molecular Formula | C₈H₁₅NO | [2] |
| Molecular Weight | 141.21 g/mol | [2] |
| pKa (of the conjugate acid) | ~10-11 | Estimated based on similar bicyclic amines |
| LogP | ~1.5 | Estimated |
| Boiling Point | Not available | |
| Melting Point | Not available |
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2-azabicyclo[2.2.2]octan-1-ylmethanol. The expected spectroscopic data, based on the analysis of related structures, are summarized below.[3][4][5]
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show a series of complex multiplets in the aliphatic region corresponding to the protons of the bicyclic core. The bridgehead proton will appear as a distinct signal. The methylene protons of the methanol group will likely appear as a singlet or a pair of doublets if they are diastereotopic. The hydroxyl proton will present as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR Spectroscopy:
The carbon NMR spectrum will provide key information about the carbon framework. The bridgehead carbon bearing the hydroxyl group will be shifted downfield. The other carbons of the bicyclic system will appear in the aliphatic region. The carbon of the methanol group will also be present.
Infrared (IR) Spectroscopy:
The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the alcohol. C-H stretching vibrations will be observed around 2850-3000 cm⁻¹. The C-N stretching vibration is expected in the 1000-1250 cm⁻¹ region.
Mass Spectrometry (MS):
Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 141 may be observed. Fragmentation would likely involve the loss of the hydroxymethyl group or cleavage of the bicyclic ring system. Electrospray ionization (ESI) in the positive ion mode would be expected to show a prominent protonated molecule at [M+H]⁺ = 142.[2]
III. Chemical Reactivity
The chemical reactivity of 2-azabicyclo[2.2.2]octan-1-ylmethanol is characterized by the interplay of the nucleophilic tertiary amine and the primary alcohol. The rigid bicyclic framework can also influence the stereochemical outcome of reactions.
Reactivity of the 2-Aza Bridge
The nitrogen atom in the 2-position is a tertiary amine and is expected to be basic and nucleophilic. It can be readily protonated by acids to form the corresponding ammonium salt. The lone pair of electrons on the nitrogen is available for reaction with electrophiles.
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Alkylation: The nitrogen can be alkylated with alkyl halides to form quaternary ammonium salts.
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Acylation: Reaction with acyl chlorides or anhydrides will yield the corresponding amides.
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Oxidation: Treatment with oxidizing agents can lead to the formation of the corresponding N-oxide.
Reactivity of the 1-ylmethanol Group
The primary alcohol at the bridgehead position offers a versatile handle for further functionalization.
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Esterification: The hydroxyl group can be esterified with carboxylic acids or their derivatives under standard conditions.
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Etherification: Ether derivatives can be prepared via Williamson ether synthesis, though the steric hindrance at the bridgehead position may require more forcing conditions.
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Oxidation: Oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent.
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Halogenation: The alcohol can be converted to the corresponding halide using standard halogenating agents (e.g., SOCl₂, PBr₃).
Stereoelectronic Effects
The rigid conformation of the 2-azabicyclo[2.2.2]octane ring system plays a crucial role in its reactivity. The fixed spatial arrangement of substituents can lead to high stereoselectivity in reactions. For example, the approach of reagents to the reactive centers can be directed by the steric bulk of the bicyclic framework.
Caption: Key reaction pathways for the functional groups of 2-azabicyclo[2.2.2]octan-1-ylmethanol.
IV. Applications in Drug Discovery and Materials Science
The 2-azabicyclo[2.2.2]octane scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. Its rigid framework allows for precise positioning of pharmacophoric groups, leading to enhanced binding affinity and selectivity for biological targets. Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including as inhibitors of long-chain fatty acid elongase 6 (ELOVL6) and as modulators of central nervous system targets.[1] The introduction of a hydroxyl group provides a point for further derivatization to explore structure-activity relationships (SAR) and to attach linkers for conjugation to other molecules.
In materials science, the rigid and well-defined structure of the 2-azabicyclo[2.2.2]octane core makes it an attractive building block for the synthesis of polymers and functional materials with tailored properties.
V. Conclusion
While direct and extensive experimental data for 2-azabicyclo[2.2.2]octan-1-ylmethanol is not yet prevalent in the scientific literature, a comprehensive understanding of its chemical properties can be derived from the well-established chemistry of the 2-azabicyclo[2.2.2]octane scaffold and its functionalized derivatives. The synthetic accessibility of the core structure, combined with the versatile reactivity of the amine and hydroxyl functional groups, makes this class of compounds a valuable platform for the development of new molecules with diverse applications in research and industry. This guide provides a foundational understanding for scientists and researchers to explore the potential of this intriguing and promising chemical entity.
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Supporting Information Development of a Stereoselective Synthesis of (1R,4R)- and (1S,4S)-2-Oxa-5-azabicyclo[2.2.2] octane. ACS Publications. [Link]
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1H and 13C NMR study of the effects exerted by an oxirane ring in the epoxybicyclo‐[2.2.2]octane series. R Discovery. [Link]
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Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. PubMed. [Link]
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An improved preparation of 2-azabicyclo[2.2.2]octane | Request PDF. ResearchGate. [Link]
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![2-Azabicyclo[2.2.2]octan-1-ylmethanol Structure](https://via.placeholder.com/150x150.png?text=C8H15NO)


